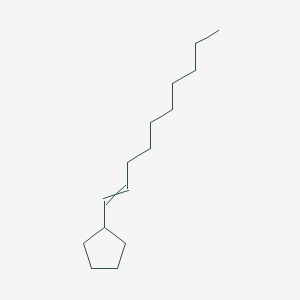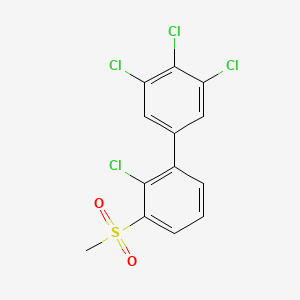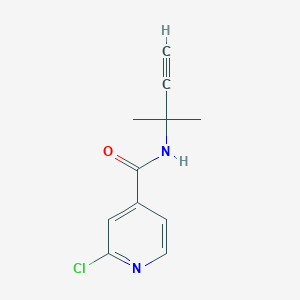![molecular formula C19H23Cl4N3OS2 B12552589 3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by its complex structure, which includes multiple chloroethyl groups and a thiazolidinone ring. This compound is of interest due to its potential use as an alkylating agent in cancer treatment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under basic conditions.
Introduction of the Bis(2-chloroethyl)amino Groups: This step involves the alkylation of the thiazolidinone intermediate with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.
Final Assembly: The final step involves the condensation of the bis(2-chloroethyl)amino intermediate with a benzaldehyde derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would be essential to maintain safety and efficiency.
化学反应分析
Types of Reactions
Alkylation: The compound can undergo alkylation reactions due to the presence of bis(2-chloroethyl)amino groups.
Condensation: The formation of the final product involves a condensation reaction with a benzaldehyde derivative.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Alkylation: Reagents such as 2-chloroethylamine hydrochloride and bases like sodium hydroxide.
Condensation: Benzaldehyde derivatives and acidic or basic catalysts.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Alkylation: Formation of bis(2-chloroethyl)amino intermediates.
Condensation: Formation of the final thiazolidinone product.
Substitution: Substituted derivatives with various nucleophiles.
科学研究应用
3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Medicinal Chemistry: As an alkylating agent, it is studied for its potential use in cancer treatment, particularly in targeting rapidly dividing cells.
Biological Studies: Its effects on cellular processes and DNA interactions are of interest in understanding its mechanism of action.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.
作用机制
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino groups form covalent bonds with nucleophilic sites on DNA. This leads to cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair mechanisms.
相似化合物的比较
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer treatment.
Melphalan: Similar in structure and function, used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent with a different mechanism of activation.
Uniqueness
3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its thiazolidinone ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to other alkylating agents. Its specific structure allows for targeted interactions with DNA, potentially leading to more effective treatments with fewer side effects.
属性
分子式 |
C19H23Cl4N3OS2 |
|---|---|
分子量 |
515.3 g/mol |
IUPAC 名称 |
3-[bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H23Cl4N3OS2/c20-5-9-24(10-6-21)14-26-18(27)17(29-19(26)28)13-15-1-3-16(4-2-15)25(11-7-22)12-8-23/h1-4,13H,5-12,14H2 |
InChI 键 |
ISFLFEOWXRPPBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CN(CCCl)CCCl)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
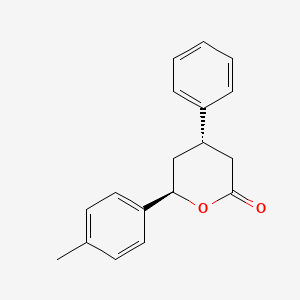
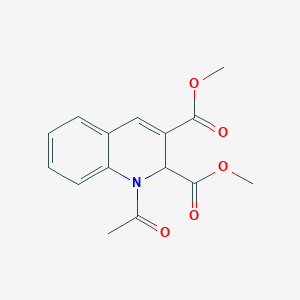
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)
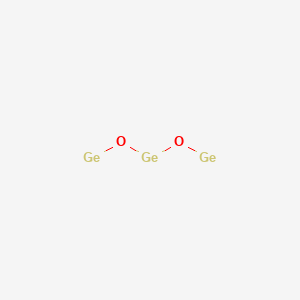
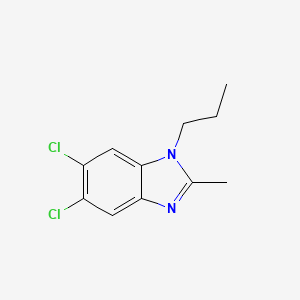
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
![2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one](/img/structure/B12552571.png)
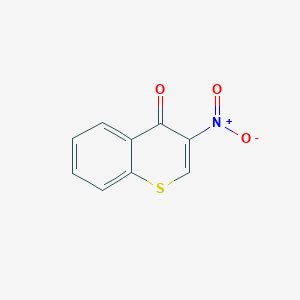
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)
